3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole
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Overview
Description
The compound “3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrrolidin-2-yl group, and a 1,2,4-triazole group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other pyrrolidine and triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered pyrrolidine ring and a five-membered 1,2,4-triazole ring. The spatial orientation of these rings and their substituents could significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrrolidine ring might undergo reactions typical of secondary amines, while the triazole ring might participate in reactions typical of heterocyclic aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Scientific Research Applications
Urease Inhibition
This compound could potentially be used as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in the nitrogen cycle. Inhibiting this enzyme could have implications in treating diseases related to the nitrogen cycle.
Antibacterial Activity
The compound shows potential antibacterial activity . This could make it useful in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.
Antifungal Activity
Similar to its antibacterial properties, the compound also shows potential antifungal activity . This could be useful in treating fungal infections.
Antituberculosis Agents
The compound has been studied for its potential as an antituberculosis agent . Tuberculosis is a major global health problem, and the development of new treatments is a critical area of research.
Inhibition of Aminoacyl-tRNA Synthetases
The compound has been found to inhibit aminoacyl-tRNA synthetases , enzymes that play a key role in protein synthesis. This could have implications in the development of treatments for diseases related to protein synthesis.
Inducing Cell Cycle Arrest and Apoptosis
The compound has been found to induce G2/M cell cycle arrest and apoptosis in certain cancer cells . This could make it a potential candidate for cancer treatment.
Targeting Methionyl-tRNA Synthetase
The compound has shown significant inhibitory activity toward mycobacterial methionyl-tRNA synthetase . This enzyme is involved in the initiation of protein synthesis, and inhibiting it could have therapeutic implications.
Treatment of Multi-drug Resistant Tuberculosis
The compound has shown inhibitory activity and can be considered as a good start point for the discovery of new lead compounds in the field of multi-drug resistant tuberculosis .
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole are mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS) . These enzymes play a crucial role in protein synthesis by catalyzing the covalent attachment of amino acid residues to their cognate tRNAs .
Mode of Action
3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole interacts with its targets, LeuRS and MetRS, inhibiting their activity . This interaction disrupts the normal process of protein synthesis within the cell, leading to a halt in cellular functions and growth .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway. By inhibiting LeuRS and MetRS, 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole disrupts the formation of proteins, which are essential for various cellular functions . The downstream effects include disruption of cellular processes and growth, leading to the death of the cell .
Pharmacokinetics
tuberculosis suggests it has sufficient bioavailability to reach its targets within the cell .
Result of Action
The result of the action of 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole is the inhibition of protein synthesis, leading to disruption of cellular processes and growth . This results in the death of the cell, making the compound effective against M. tuberculosis, including resistant strains .
properties
IUPAC Name |
3-phenyl-5-[1-(2-phenylethenylsulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-27(26,15-13-16-8-3-1-4-9-16)24-14-7-12-18(24)20-21-19(22-23-20)17-10-5-2-6-11-17/h1-6,8-11,13,15,18H,7,12,14H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNNABCBXNRFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole |
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